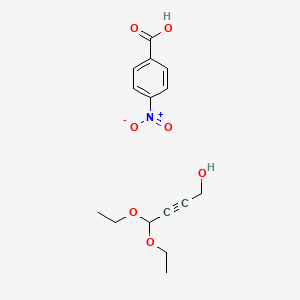
4,4-Diethoxybut-2-yn-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxybut-2-yn-1-ol: is an organic compound with the molecular formula C₈H₁₄O₃. It is a derivative of butynol, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is primarily used in research and development settings, particularly in the synthesis of various organic molecules .
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid that serves as a precursor to several important chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid. This compound is widely used in the pharmaceutical and chemical industries .
Preparation Methods
4,4-Diethoxybut-2-yn-1-ol: can be synthesized through the reaction of propargyl bromide with trimethyl orthoformate in the presence of aluminum powder and mercury(II) chloride as a catalyst. The reaction is carried out under reflux conditions, followed by cooling and extraction to obtain the desired product .
4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Alternatively, it can be synthesized by the nitration of polystyrene followed by the oxidation of the alkyl substituent .
Chemical Reactions Analysis
4,4-Diethoxybut-2-yn-1-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
4-Nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Esterification: It can react with alcohols to form esters.
Scientific Research Applications
4,4-Diethoxybut-2-yn-1-ol: is used in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .
4-Nitrobenzoic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemicals.
Biology: It is involved in the biosynthesis of antibiotics such as aureothin.
Medicine: It is a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 4,4-Diethoxybut-2-yn-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its reactivity with other chemical species .
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. Its molecular targets include enzymes involved in the biosynthesis of folic acid and other essential biomolecules .
Comparison with Similar Compounds
4,4-Diethoxybut-2-yn-1-ol: can be compared with other butynol derivatives such as 4,4-dimethoxybut-2-yn-1-ol and 4,4-diethoxybut-2-yn-1-amine. Its uniqueness lies in the presence of ethoxy groups, which impart specific reactivity and properties .
4-Nitrobenzoic acid: is similar to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. Its uniqueness is attributed to the para position of the nitro group, which influences its reactivity and applications .
Properties
CAS No. |
61273-12-9 |
|---|---|
Molecular Formula |
C15H19NO7 |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H14O3.C7H5NO4/c1-3-10-8(11-4-2)6-5-7-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-9H,3-4,7H2,1-2H3;1-4H,(H,9,10) |
InChI Key |
PLRVSEHBOPVJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCO)OCC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















